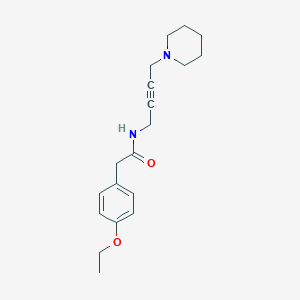

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a piperidinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenyl, is prepared through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Alkyne Formation: The ethoxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromo-1-butyne in the presence of a palladium catalyst and a copper co-catalyst to form the alkyne intermediate.

Piperidinyl Substitution: The alkyne intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.

Acetamide Formation: Finally, the resulting compound is acetylated using acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.

| Conditions | Products | Reagents/Catalysts |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-(4-Ethoxyphenyl)acetic acid + amine | H₂O, heat (60-80°C) |

| Basic (NaOH, KOH) | Sodium/potassium carboxylate + amine | Aqueous base, reflux |

Reaction rates depend on steric hindrance from the piperidine and ethoxyphenyl groups. Basic hydrolysis typically proceeds faster than acidic due to nucleophilic hydroxide attack on the carbonyl carbon.

Oxidation of the Alkyne Moiety

The but-2-yn-1-yl group undergoes oxidation to form diketones or carboxylic acids, depending on reaction severity:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Ozone (O₃) | 2-(4-Ethoxyphenyl)-N-(4-piperidinyl)butanedioic acid | -78°C, CH₂Cl₂ |

| KMnO₄ (acidic) | Same as above | H₂SO₄, 50°C |

| KMnO₄ (neutral) | 4-Piperidinylbut-2-yn-1-one | Aqueous, RT |

Oxidation selectivity is influenced by the electron-withdrawing acetamide group, which stabilizes intermediate carbonyls.

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions:

Example Reaction:

Reactant: 2-(4-Ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide + Benzyl bromide

Conditions: K₂CO₃, DMF, 60°C, 12 hrs

Product: N-Benzyl-piperidinium derivative (quaternary ammonium salt)

This reaction modifies the compound’s polarity and bioavailability, making it valuable for prodrug design .

Cycloaddition Reactions

The alkyne undergoes [2+2] or [3+2] cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant | Conditions | Product |

|---|---|---|

| Sodium azide + Alkyne | CuSO₄, asc |

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is C19H26N2O2. The compound features a benzamide core with an ethoxy group and a piperidinylbutynyl substituent.

The synthesis typically involves the following steps:

- Formation of the Benzamide Core : Reaction of a suitable benzoyl chloride with an amine under basic conditions.

- Introduction of the Ethoxy Group : Achieved through nucleophilic substitution of a halogenated benzamide with ethyl alcohol.

- Attachment of the Piperidinylbutynyl Group : Coupling a piperidine derivative with a butynyl halide, followed by attachment to the benzamide core through nucleophilic substitution.

Research indicates that this compound exhibits several promising biological activities:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, similar compounds have been shown to inhibit autotaxin, an enzyme crucial in lysophosphatidic acid production, which is implicated in fibrosis and cancer progression.

Anticancer Properties

Studies involving structurally related compounds suggest that 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-y)acetamide could exhibit anticancer activity by modulating signaling pathways associated with cell proliferation and survival. In particular, its ability to inhibit tumor growth has been noted in various cancer models .

Neuroprotective Effects

Preliminary investigations indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neurodegenerative pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-y)but-2-yn-1-y)acetamide:

Pulmonary Fibrosis Model

A related compound demonstrated efficacy in reducing lysophosphatidic acid levels in a bleomycin-induced pulmonary fibrosis model in mice, suggesting that this class of compounds may mitigate disease progression through enzyme inhibition.

Cancer Research

In vitro studies have shown that similar compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

- 2-(4-ethoxyphenyl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide

- 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity, while the piperidinyl group contributes to its potential biological interactions. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Functional Groups:

- Ethoxy group

- Piperidine ring

- Acetylamide moiety

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related compounds, suggesting potential activity for this compound. For instance, derivatives with similar structural features have shown significant activity against various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 10 | 3.12 - 12.5 | Escherichia coli |

| Compound 13 | 4.69 - 22.9 | Bacillus subtilis |

These findings indicate that compounds with similar piperidine structures exhibit potent antibacterial effects, which may extend to our compound of interest .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific bacterial enzymes or receptors, leading to inhibition of growth or cell death. The piperidine ring is known to enhance bioactivity through modulation of receptor interactions, particularly in antimicrobial pathways .

Study on Antibacterial Activity

In a comparative study of various piperidine derivatives, it was found that those with electron-donating groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the ethoxyphenyl group in our compound may similarly enhance its antimicrobial potency .

In Vitro Evaluations

In vitro evaluations have been performed on related compounds, demonstrating their effectiveness in inhibiting biofilm formation and reducing bacterial viability. For example, compounds tested against Staphylococcus epidermidis showed significant reductions in biofilm density, suggesting that our compound may also possess similar capabilities .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-23-18-10-8-17(9-11-18)16-19(22)20-12-4-7-15-21-13-5-3-6-14-21/h8-11H,2-3,5-6,12-16H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGSIBVOFNNZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC#CCN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.